2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline

Medicinal Chemistry Drug Design ADME Prediction

2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline is a fully aromatic, 2,3-disubstituted quinoxaline heterocycle. Its molecular formula is C₁₅H₈F₃N₃O₃ (MW 335.24 g/mol).

Molecular Formula C15H8F3N3O3
Molecular Weight 335.24 g/mol
CAS No. 321433-70-9
Cat. No. B3125079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline
CAS321433-70-9
Molecular FormulaC15H8F3N3O3
Molecular Weight335.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C15H8F3N3O3/c16-15(17,18)13-14(20-12-4-2-1-3-11(12)19-13)24-10-7-5-9(6-8-10)21(22)23/h1-8H
InChIKeyKAQJBKIJZIPEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 321433-70-9): Core Physicochemical & Structural Identity


2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline is a fully aromatic, 2,3-disubstituted quinoxaline heterocycle. Its molecular formula is C₁₅H₈F₃N₃O₃ (MW 335.24 g/mol) . The scaffold combines an electron‐withdrawing 4‑nitrophenoxy group at C‑2 and a trifluoromethyl (-CF₃) substituent at C‑3. This dual substitution distinguishes it from mono‐substituted quinoxalines and imparts a distinct logP (predicted 3.313 [1]), a high topological polar surface area (tPSA ≈ 78 Ų [1]), and a dense arrangement of hydrogen‐bond acceptors (nitro, ether, and ring nitrogen atoms) that collectively govern its solubility, permeability, and molecular recognition properties. It is commercially catalogued as a research‐grade small molecule for early‐stage discovery .

Why 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline Cannot Be Replaced by Commoner Quinoxaline Analogs


Casual swapping of 2-(4-nitrophenoxy)-3-(trifluoromethyl)quinoxaline with its simpler analogs—2-phenoxy-3-(trifluoromethyl)quinoxaline or 2-(4-nitrophenoxy)quinoxaline—causes a step-change in several ADME-critical and target-engagement properties simultaneously. The 4-nitrophenoxy group contributes roughly 43 Ų of additional polar surface area and three extra heteroatom H-bond acceptors relative to the non-nitro phenoxy analog [1], while the -CF₃ group depresses basicity and raises lipophilicity relative to the non-fluorinated nitrophenoxy analog [2]. A further structural isomer (2-(4-nitrophenoxy)-3-(trifluoromethyl)quinazoline) illustrates that even ring-system regioisomerism alters logP by >0.5 units . Because these substituents act in concert on passive permeability, metabolic soft-spots, and the pharmacophoric pattern, substituting any single feature frequently results in a loss of the combined property profile that a particular assay demands.

Quantitative Differentiation Evidence for 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline Against Closest Analogs


Topological Polar Surface Area (tPSA): A 43 Ų Increase Over the Non-Nitro Phenoxy Analog

The 4-nitrophenoxy group adds significant polar surface area compared with the unsubstituted phenoxy derivative. The target compound exhibits a tPSA of ≈78 Ų [1], whereas 2-phenoxy-3-(trifluoromethyl)quinoxaline (lacking the nitro group) has a predicted tPSA of 35 Ų . This 43 Ų increase directly alters predicted oral absorption and blood-brain barrier penetration classifications.

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity (logP): 1.5-Log-Unit Lower Than the Non-Nitro Analog

The nitro substituent markedly reduces lipophilicity. The target compound has a predicted logP of 3.313 (ZINC15) [1], while the nitro-devoid 2-phenoxy-3-(trifluoromethyl)quinoxaline has an ACD/LogP of 4.78 . This ∼1.5 log unit difference translates to an approximately 30-fold difference in octanol-water partition coefficient, impacting aqueous solubility and non-specific protein binding.

Physicochemical Profiling Lipophilicity Solubility

Hydrogen-Bond Acceptor Count: 5 Acceptors vs. 3 for the Non-Nitro Phenoxy Analog

The nitro group adds two oxygen atoms that function as hydrogen-bond acceptors (HBA). The target compound possesses 5 HBA (two quinoxaline N, ether O, and two nitro O atoms) [1], compared with 3 HBA for 2-phenoxy-3-(trifluoromethyl)quinoxaline . This difference alters the pharmacophoric complementarity to binding-site residues and can change target selectivity profiles.

Molecular Recognition Structure-Based Design Pharmacophore Modeling

Rotatable Bonds: 2 Rotors vs. 4 in Common Biaryl Ether Quinoxalines

The compound has only 2 rotatable bonds (the C-O ether linkage and the nitro group rotation) [1]. In contrast, many 2,3-disubstituted quinoxaline tool compounds with benzyl or phenethyl side-chains exhibit 3-4 rotatable bonds. Lower rotatable bond count correlates with higher ligand efficiency and reduced entropic penalty upon binding [2].

Conformational Analysis Ligand Efficiency Scaffold Design

Metabolic Soft-Spot Differentiation: CF₃ Group Confers Oxidative Stability vs. Non-Fluorinated Nitrophenoxy Quinoxalines

The trifluoromethyl group blocks a common site of cytochrome P450-mediated oxidation. Whereas 2-(4-nitrophenoxy)quinoxaline (without -CF₃) is susceptible to hydroxylation at the C-3 methylene equivalent, the target compound eliminates this metabolic soft-spot through -CF₃-for-CH₃ substitution [1]. Published metabolic stability data on analogous 3-trifluoromethylquinoxalines show increased t₁/₂ in human liver microsomes compared to their 3-methyl counterparts [2].

Drug Metabolism Pharmacokinetics Bioisosterism

Electronic Modulation: Nitro Group as a Strong -M Substituent Alters Quinoxaline π-Deficiency Relative to Halo or Alkyl Analogs

The 4-nitrophenoxy group exerts a strong -M (mesomeric electron-withdrawing) effect (Hammett σₚ = +0.78) versus a -Cl substituent (σₚ = +0.23). This electronic difference affects the quinoxaline ring's electrophilicity and π-stacking propensity. In micellar hydrolysis studies of the non-CF₃ analog 2-(4-nitrophenoxy)quinoxaline, the second-order rate constant for hydroxide attack (k₂) was 0.14 M⁻¹s⁻¹ in water, 2.5-fold slower than the 2-(2-nitrophenoxy) isomer (k₂ = 0.35 M⁻¹s⁻¹), demonstrating that nitrophenoxy regiochemistry and electronics directly control reactivity [1].

Reactivity Nucleophilic Aromatic Substitution SAR

Where 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline Outperforms Generic Quinoxalines: Key Application Scenarios


Peripherally Restricted Lead Optimization Programs (Low CNS Penetration Desired)

The combination of high tPSA (≈78 Ų) and moderate logP (≈3.3) places the compound in a property space associated with limited blood-brain barrier penetration [1]. Medicinal chemists targeting peripheral enzymes or receptors (e.g., systemic inflammatory kinases, peripheral NOX isoforms) can use this scaffold as a starting point with a built-in CNS-exclusion profile, unlike the non-nitro analog (tPSA 35 Ų) which carries a higher CNS-exposure risk .

Nitroreductase-Responsive Prodrug Design or Hypoxia-Activated Probe Development

The 4-nitrophenoxy group is a known substrate for nitroreductase enzymes, enabling bioreductive activation. This compound can serve as a fluorogenic or pro-fluorescent probe core following nitro-to-amine reduction in hypoxic tumor environments or bacterial nitroreductase assays [1]. The -CF₃ group provides metabolic stability to the quinoxaline core while the nitro group undergoes enzymatic reduction, offering a clean on/off signal or selective release mechanism.

Structure-Activity Relationship (SAR) Studies on Quinoxaline-Based Kinase or NOS Inhibitors Requiring a Nitro Pharmacophore

The compound occupies a unique SAR niche: the nitro group can act as a hydrogen-bond acceptor or participate in π-cation interactions within the ATP-binding pocket of kinases or the substrate channel of nitric oxide synthases (NOS). When a program requires systematic exploration of electron-withdrawing effects, this compound fills the gap between halo-substituted (weaker -I effect) and sulfone-substituted (stronger but bulkier) quinoxaline analogs [1].

Chemical Biology Tool for Studying Entropic Effects in Ligand Binding (Low Rotatable Bond Probe)

With only 2 rotatable bonds, this compound imposes a smaller conformational entropy penalty upon binding than flexible quinoxaline analogs (3-4 rotatable bonds). It is a suitable rigidity probe for thermodynamic binding profiling (ITC, SPR) to deconvolute enthalpic vs. entropic contributions to affinity in target engagement studies [1].

Quote Request

Request a Quote for 2-(4-Nitrophenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.